3-(Bromomethyl)-1,2-dihydronaphthalene 3-(Bromomethyl)-1,2-dihydronaphthalene
Brand Name: Vulcanchem
CAS No.: 100188-68-9
VCID: VC7930685
InChI: InChI=1S/C11H11Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2
SMILES: C1CC(=CC2=CC=CC=C21)CBr
Molecular Formula: C11H11B
Molecular Weight: 223.11 g/mol

3-(Bromomethyl)-1,2-dihydronaphthalene

CAS No.: 100188-68-9

Cat. No.: VC7930685

Molecular Formula: C11H11B

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-1,2-dihydronaphthalene - 100188-68-9

Specification

CAS No. 100188-68-9
Molecular Formula C11H11B
Molecular Weight 223.11 g/mol
IUPAC Name 3-(bromomethyl)-1,2-dihydronaphthalene
Standard InChI InChI=1S/C11H11Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2
Standard InChI Key DMFGMAOUEZUKPD-UHFFFAOYSA-N
SMILES C1CC(=CC2=CC=CC=C21)CBr
Canonical SMILES C1CC(=CC2=CC=CC=C21)CBr

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(Bromomethyl)-1,2-dihydronaphthalene (C11H11Br) consists of a naphthalene backbone with partial saturation at the 1,2-positions, forming a bicyclic system. The bromomethyl group at the 3-position introduces significant electrophilic character, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The spatial arrangement of the bromomethyl group influences steric and electronic interactions, which are critical in determining its reactivity .

Physicochemical Properties

While experimental data for this specific compound is sparse, properties can be extrapolated from related dihydronaphthalene derivatives:

PropertyValue (Estimated)Reference Analog
Molecular Weight215.11 g/mol1,2-Dihydronaphthalene
Boiling Point~200–220 °C (extrapolated)1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Density~1.3 g/cm³2-Bromo-3-(bromomethyl)naphthalene
Refractive Index~1.581,2-Dihydronaphthalene

The bromomethyl group enhances molecular polarity compared to non-halogenated analogs, increasing solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Synthesis and Manufacturing

Birch Reduction and Subsequent Functionalization

A metal-free approach, analogous to the synthesis of 2-bromo-3-(bromomethyl)naphthalene, could be adapted :

  • Birch Reduction: Naphthalene undergoes partial hydrogenation using lithium/ammonia to yield 1,4-dihydronaphthalene.

  • Dichlorocarbene Addition: Reaction with dichlorocarbene (generated from chloroform and t-BuOK) forms a cyclopropane intermediate.

  • Bromination: Ring-opening bromination with Br2 introduces bromine at the 3-position, followed by bromomethylation via radical bromination.

This method avoids transition-metal catalysts, reducing costs and purification complexity .

Nickel-Catalyzed Cross-Coupling

Alternative pathways leveraging nickel catalysis (as seen in 1,2-dihydronaphthalene synthesis) could involve:

  • Substrate: 3-Methyl-1,2-dihydronaphthalene.

  • Reagents: N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4.

  • Conditions: Heating under reflux (80–100 °C) for 6–12 hours.

Yields for such reactions typically range from 60–75%, depending on stoichiometry and solvent choice .

Industrial-Scale Production

Industrial synthesis would prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature Control: Maintained at 50–70 °C to prevent thermal decomposition.

  • Solvent Recovery: Chlorinated solvents (e.g., CCl4) are recycled via distillation.

  • Purity Standards: ≥98% purity is achieved through fractional distillation or recrystallization from ethanol .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
C11H11Br+NH3C11H11NH2+HBr\text{C}_{11}\text{H}_{11}\text{Br} + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{11}\text{NH}_2 + \text{HBr}
This reactivity is exploited to synthesize amine-functionalized PAHs for pharmaceutical applications.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:
C11H11Br+Ar-B(OH)2Pd(PPh3)4C11H11-Ar+B(OH)3\text{C}_{11}\text{H}_{11}\text{Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{11}\text{H}_{11}\text{-Ar} + \text{B(OH)}_3
Such reactions are pivotal in materials science for creating conjugated polymers .

Oxidation and Reduction

  • Oxidation: MnO2 or KMnO4 oxidizes the dihydronaphthalene ring to naphthoquinone derivatives.

  • Reduction: LiAlH4 reduces the bromomethyl group to -CH3, yielding 3-methyl-1,2-dihydronaphthalene .

Applications in Scientific Research

Organic Synthesis

3-(Bromomethyl)-1,2-dihydronaphthalene serves as a building block for:

  • Pharmaceuticals: Anticancer agents (e.g., tubulin inhibitors) via Michael addition to β-lactams.

  • Ligands: Chiral phosphine ligands for asymmetric catalysis.

  • Polymer Chemistry: Photoactive monomers for OLEDs .

Material Science

Functionalized PAHs derived from this compound exhibit tunable optoelectronic properties:

ApplicationProperty EnhancedExample Material
Organic PhotovoltaicsElectron MobilityP3HT:PCBM Blends
Luminescent SensorsQuantum YieldEu(III)-Coordinated Complexes
Liquid CrystalsThermal StabilityTriphenylene Derivatives

Future Directions

Research priorities include:

  • Green Synthesis: Developing aqueous-phase bromination methods.

  • Bioconjugation: Exploring click chemistry for antibody-drug conjugates.

  • Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

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